molecular formula C13H20O2Si B3270162 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- CAS No. 522617-84-1

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

Cat. No.: B3270162
CAS No.: 522617-84-1
M. Wt: 236.38 g/mol
InChI Key: FAXNWYPMARAYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is an organic compound with the molecular formula C13H20O2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- typically involves the introduction of a trimethylsilyl group to a phenyl ring followed by the attachment of a butanone group. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butanone moiety to secondary alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.

Scientific Research Applications

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites. The butanone moiety can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 4-[3-methoxy-4-[(trimethylsilyl)oxy]phenyl]-
  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde
  • 1,4-Bis(trimethylsilyl)butadiyne

Uniqueness

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is unique due to its specific combination of a trimethylsilyl group and a butanone moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in synthesis and research. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-trimethylsilyloxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-11(14)5-6-12-7-9-13(10-8-12)15-16(2,3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXNWYPMARAYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744068
Record name 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522617-84-1
Record name 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Reactant of Route 2
Reactant of Route 2
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Reactant of Route 3
Reactant of Route 3
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Reactant of Route 4
Reactant of Route 4
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Reactant of Route 5
Reactant of Route 5
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-
Reactant of Route 6
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.